molecular formula C15H16N2O4 B11677422 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11677422
M. Wt: 288.30 g/mol
InChI Key: XQAHLEHCCOOVHH-CXUHLZMHSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Chemical Reactions Analysis

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

    Condensation: It can participate in condensation reactions with other carbonyl compounds to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents depending on the desired reaction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents and overall molecular structure

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C15H16N2O4/c1-10-13(6-7-21-10)15(18)17-16-9-11-4-5-12(19-2)8-14(11)20-3/h4-9H,1-3H3,(H,17,18)/b16-9+

InChI Key

XQAHLEHCCOOVHH-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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